molecular formula C27H28N4O2 B4448039 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one

Cat. No.: B4448039
M. Wt: 440.5 g/mol
InChI Key: QQVZPBOOJKLMCV-UHFFFAOYSA-N
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Description

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole ring, a methylphenyl group, and a pyridinylpiperazine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Incorporation of the Pyridinylpiperazine Moiety: This step involves the nucleophilic substitution reaction between a piperazine derivative and a pyridine derivative under basic conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds through a condensation reaction, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-1-(1H-indol-3-yl)-3-phenylpropan-1-one
  • 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)propan-1-one
  • 2-hydroxy-1-(1H-indol-3-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole ring, methylphenyl group, and pyridinylpiperazine moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-19-9-11-20(12-10-19)25(31-16-14-30(15-17-31)24-8-4-5-13-28-24)27(33)26(32)22-18-29-23-7-3-2-6-21(22)23/h2-13,18,25,27,29,33H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVZPBOOJKLMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Reactant of Route 3
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Reactant of Route 4
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Reactant of Route 5
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one

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